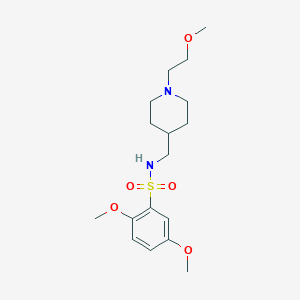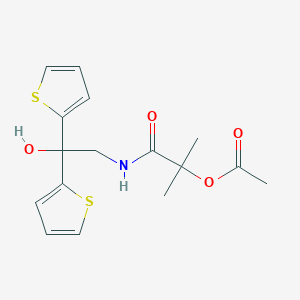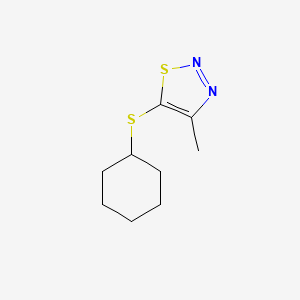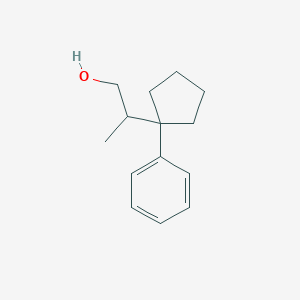
2-(1-Phenylcyclopentyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Phenylcyclopentyl)propan-1-ol, also known as PCP-OH, is a synthetic compound that belongs to the arylcyclohexylamine family. It is a derivative of phencyclidine (PCP), a dissociative anesthetic drug that was first synthesized in 1956. PCP-OH is a white crystalline powder that is soluble in water and organic solvents. It has been studied for its potential use in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
2-(1-Phenylcyclopentyl)propan-1-ol acts as a non-competitive antagonist of the NMDA receptor. It binds to a site on the receptor that is distinct from the glutamate binding site, and inhibits the flow of ions through the channel. This leads to a reduction in the activity of the receptor, which can have a range of effects on neuronal signaling and plasticity.
Biochemical and Physiological Effects
This compound has been shown to have a range of effects on neuronal signaling and plasticity. It has been shown to increase the amplitude and duration of excitatory postsynaptic potentials (EPSPs), which are signals that are transmitted between neurons. This suggests that this compound may enhance synaptic transmission by increasing the strength of the connections between neurons. This compound has also been shown to reduce the frequency of miniature EPSPs, which are spontaneous signals that occur in the absence of external stimuli. This suggests that this compound may reduce the overall excitability of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1-Phenylcyclopentyl)propan-1-ol in lab experiments is that it has a well-defined mechanism of action. Its effects on the NMDA receptor are well-characterized, and it has been shown to have a range of effects on neuronal signaling and plasticity. This makes it a useful tool for studying the role of the NMDA receptor in various physiological and pathological processes.
One limitation of using this compound in lab experiments is that it can be difficult to work with. It is a synthetic compound that requires specialized equipment and expertise to synthesize and purify. It can also be expensive to obtain in large quantities. Additionally, this compound has not been extensively studied in humans, so its effects on human physiology and behavior are not well-understood.
Orientations Futures
There are several potential future directions for research on 2-(1-Phenylcyclopentyl)propan-1-ol. One area of interest is the development of new drugs that target the NMDA receptor. This compound has served as a model for the development of new compounds that have greater specificity and potency for the NMDA receptor. Another area of interest is the study of the effects of this compound on neuronal circuits in vivo. This would involve using advanced imaging techniques to visualize the effects of this compound on neuronal activity in living animals. Finally, this compound could be used to study the effects of NMDA receptor dysfunction in human neurological disorders, such as schizophrenia and depression. This would require careful consideration of ethical and safety issues, but could provide valuable insights into the underlying mechanisms of these disorders.
Méthodes De Synthèse
The synthesis of 2-(1-Phenylcyclopentyl)propan-1-ol involves the reduction of 2-(1-Phenylcyclopentyl)propan-1-one using sodium borohydride as a reducing agent. The resulting product is then purified using column chromatography. The yield of the synthesis is typically around 50%.
Applications De Recherche Scientifique
2-(1-Phenylcyclopentyl)propan-1-ol has been studied for its potential use as a research tool in neuroscience. It has been shown to have affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. This compound has been used to study the role of the NMDA receptor in synaptic plasticity, which is the ability of synapses to change their strength in response to activity. This compound has also been used to study the effects of NMDA receptor dysfunction in animal models of neurological disorders, such as schizophrenia and depression.
Propriétés
IUPAC Name |
2-(1-phenylcyclopentyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-12(11-15)14(9-5-6-10-14)13-7-3-2-4-8-13/h2-4,7-8,12,15H,5-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFRYDGDULUGMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1(CCCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2424498.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2424501.png)
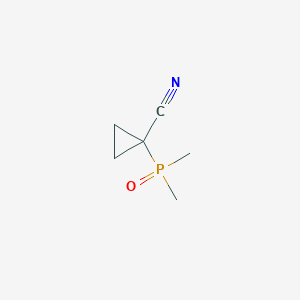
![1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazole](/img/structure/B2424503.png)
![4-{[4-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}benzonitrile](/img/structure/B2424504.png)
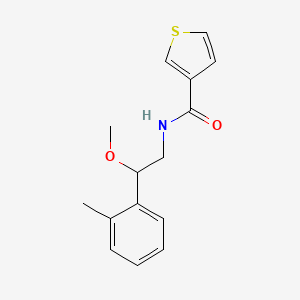

![(4-Methylsulfanylphenyl)-[3-(pyrazin-2-ylamino)azetidin-1-yl]methanone](/img/structure/B2424509.png)

